2-(Trifluoromethyl)pyridine-4-carbothioamide
Overview
Description
2-(Trifluoromethyl)pyridine-4-carbothioamide is a chemical compound with the molecular formula C7H5F3N2S and a molecular weight of 206.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a carbothioamide functional group
Preparation Methods
The synthesis of 2-(Trifluoromethyl)pyridine-4-carbothioamide can be achieved through several synthetic routes. . The reaction conditions typically involve the use of trifluoromethylating agents and appropriate catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
2-(Trifluoromethyl)pyridine-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethyl)pyridine-4-carbothioamide has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies and drug development.
Medicine: It is explored for its potential therapeutic effects and as a building block for designing new drugs.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyridine-4-carbothioamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s ability to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-4-carbothioamide can be compared with other trifluoromethyl-substituted pyridine derivatives, such as:
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-amine
- 2-(Trifluoromethyl)pyridine-4-thiol
These compounds share the trifluoromethyl-pyridine core but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-7(9,10)5-3-4(6(11)13)1-2-12-5/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEKKUYNUNVMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=S)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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